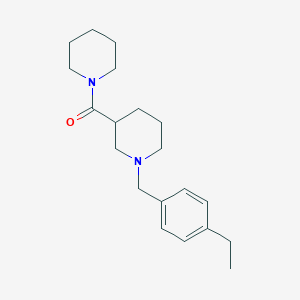![molecular formula C26H29N3O B247400 1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE](/img/structure/B247400.png)
1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE is a complex organic compound with the molecular formula C26H29N3O It is characterized by the presence of a naphthoyl group attached to a piperidine ring, which is further connected to a phenylpiperazine moiety
Méthodes De Préparation
The synthesis of 1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE typically involves multiple steps, starting with the preparation of the naphthoyl chloride, which is then reacted with piperidine to form the naphthoylpiperidine intermediate. This intermediate is subsequently reacted with phenylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Applications De Recherche Scientifique
1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.
Mécanisme D'action
The mechanism of action of 1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE can be compared with other similar compounds, such as:
Naphthoylindoles: These compounds share the naphthoyl group but differ in their core structures, leading to variations in their chemical and biological properties.
Phenylpiperazines: While they share the phenylpiperazine moiety, the presence of the naphthoyl group in this compound imparts unique characteristics.
Synthetic Cannabinoids: Some synthetic cannabinoids contain similar structural motifs, but their pharmacological profiles differ significantly.
Propriétés
Formule moléculaire |
C26H29N3O |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
naphthalen-1-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C26H29N3O/c30-26(25-12-6-8-21-7-4-5-11-24(21)25)29-15-13-23(14-16-29)28-19-17-27(18-20-28)22-9-2-1-3-10-22/h1-12,23H,13-20H2 |
Clé InChI |
KUXCNYSBVCVBQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine](/img/structure/B247320.png)

![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)

![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247331.png)
METHANONE](/img/structure/B247332.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
methanone](/img/structure/B247335.png)
METHANONE](/img/structure/B247337.png)
![N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE](/img/structure/B247339.png)

![N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B247351.png)
